Isopaynantheine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopaynantheine involves several steps, starting from the extraction of kratom leaves. The leaves are typically boiled in water and then partitioned with dichloromethane to isolate the alkaloids . Further purification steps, such as chromatography, are used to obtain pure this compound.
Industrial Production Methods: the general process involves large-scale extraction and purification techniques similar to those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Isopaynantheine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Isopaynantheine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a precursor for synthesizing other compounds . In biology, this compound is investigated for its interactions with various receptors and enzymes . In medicine, it is explored for its potential therapeutic effects, including pain management and opioid withdrawal treatment .
Mechanism of Action
The mechanism of action of isopaynantheine involves its interaction with opioid receptors in the human body. It acts as a competitive antagonist at the human mu opioid receptor, which means it competes with other compounds for binding to this receptor . This interaction can modulate pain perception and other physiological responses. Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall effects .
Comparison with Similar Compounds
Isopaynantheine is structurally similar to other kratom alkaloids, such as mitragynine, paynantheine, and speciogynine . it differs in its specific chemical structure and pharmacological properties. For example, while mitragynine is a potent agonist at opioid receptors, this compound acts as a competitive antagonist
List of Similar Compounds:- Mitragynine
- Paynantheine
- Speciogynine
- Speciociliatine
- Mitraciliatine
Properties
Molecular Formula |
C23H28N2O4 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19+/m0/s1 |
InChI Key |
JGZKIGWXPPFMRG-CGJCNEAHSA-N |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=C(N3)C=CC=C4OC)/C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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